2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol
Description
This compound (CAS: 1642565-56-7) is a boronate ester-functionalized indole derivative with a molecular formula of C₁₆H₂₂BNO₃ and a molecular weight of 287.17 g/mol . The structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the indole ring and an ethanol substituent at the 1-position. It is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate’s reactivity, while the ethanol moiety provides a handle for further functionalization .
Properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-6-14-12(11-13)7-8-18(14)9-10-19/h5-8,11,19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOFFZZWUPUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily relies on the introduction of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of an indole ring, followed by functionalization at the nitrogen with an ethanol substituent. The key step is the borylation of a halogenated indole derivative, typically a 5-bromo- or 5-iodo-indole, using bis(pinacolato)diboron under palladium catalysis.
Detailed Preparation Procedure
Step 1: Halogenated Indole Precursor Synthesis
- The starting material is often 5-bromo-1H-indole or 5-iodo-1H-indole, which can be synthesized or sourced commercially.
- Protection or functionalization at the nitrogen (N1) position is done to introduce the ethanol substituent, often via alkylation using 2-bromoethanol or similar reagents under basic conditions.
Step 2: Palladium-Catalyzed Borylation
- The halogenated indole derivative is reacted with bis(pinacolato)diboron (B2Pin2).
- A palladium catalyst such as Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 is used.
- Potassium acetate (KOAc) serves as the base.
- The reaction is carried out in anhydrous solvents like 1,4-dioxane or DMF.
- Typical reaction conditions involve heating at 75–90 °C for 16–20 hours under an inert atmosphere (argon or nitrogen).
Step 3: Workup and Purification
- After completion, the reaction mixture is cooled and diluted with an organic solvent such as dichloromethane or diethyl ether.
- The organic layer is washed with water and brine to remove inorganic salts.
- Drying over anhydrous sodium sulfate or magnesium sulfate is performed.
- The crude product is purified by silica gel column chromatography using mixtures of hexane and ethyl acetate as eluents.
- The final product is obtained as a colorless or pale solid.
Representative Experimental Data
Mechanistic Insights and Optimization
- The palladium-catalyzed Miyaura borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
- The presence of potassium acetate facilitates transmetallation and stabilizes the catalytic cycle.
- Use of ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances catalyst stability and turnover.
- Temperature and reaction time are optimized to balance conversion and minimize side reactions.
- Inert atmosphere prevents catalyst deactivation by oxygen or moisture.
Alternative Preparation Routes
Iodine/Magnesium Exchange Followed by Borylation:
Preparation of arylmagnesium intermediates from diiodoarenes using iPrMgCl·LiCl at low temperature (–78 °C) followed by quenching with boron reagents has been reported for related boronic esters, but this method is less common for indole derivatives due to their sensitivity.Suzuki Coupling with Boronic Acid Derivatives:
In some cases, Suzuki coupling of 5-bromoindole derivatives with preformed boronic acid or boronate ester reagents can be employed to install the boronate moiety indirectly.
Summary Table of Key Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed borylation | 5-bromo- or 5-iodo-indole | Pd(dppf)Cl2, KOAc, B2Pin2, 75–90 °C, 16–20 h | 45–86 | Most common, high selectivity |
| I/Mg Exchange + Borylation | 1,2-diiodobenzene derivatives | iPrMgCl·LiCl, –78 °C, then boron reagent | ~80 | Less common for indoles, sensitive step |
| Suzuki Coupling | 5-bromoindole + boronic acid | Pd(PPh3)4, Na2CO3, toluene/ethanol, 90 °C, 12 h | Variable | Alternative route, requires boronic acid |
Research Findings and Practical Considerations
- The borylation of 5-bromoindole derivatives to yield 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol is efficient and reproducible with Pd(dppf)Cl2 catalyst and potassium acetate base in dioxane or DMF solvents.
- Yields are generally moderate to high, depending on substrate purity and reaction scale.
- The reaction tolerates the presence of the ethanol substituent on the nitrogen, which can be introduced prior to borylation.
- Purification by silica gel chromatography is straightforward due to the distinct polarity of the boronate ester.
- The compound is stable under standard storage conditions, facilitating further use in cross-coupling or medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids.
Reduction: : The indole ring can be reduced to produce indole derivatives.
Substitution: : The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: : Boronic acids and their derivatives.
Reduction: : Reduced indole derivatives.
Substitution: : Substituted ethanols and indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other aromatic compounds.
Biology
The indole core of this compound is structurally similar to tryptophan, an essential amino acid. This similarity allows it to interact with biological systems, making it a potential candidate for drug discovery and development.
Medicine
Research has shown that boronic acid derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for its therapeutic potential in these areas.
Industry
In material science, boronic acid derivatives are used in the development of sensors and polymers. The compound's ability to form reversible covalent bonds with diols makes it suitable for applications in molecular recognition and self-healing materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired biaryl product. In biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Indole-Based Boronate Esters
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (2t) Structure: Lacks the ethanol group but has a methyl substituent on the indole nitrogen. Synthesis: Prepared via alkylation of 4-borylated indole using NaH/MeI in THF (73% yield) .
(S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-boryl-1H-indol-3-yl)propanoate Structure: Features a boronate at the 7-position of indole and a Boc-protected amino acid side chain. Application: Used in peptide coupling reactions, highlighting the versatility of borylated indoles in bioactive molecule synthesis .
Non-Indole Boronate Esters
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Structure: Chlorophenyl-boronate with a hydroxymethyl group. Synthesis: Achieved via pinacol esterification of 2-chloro-5-(hydroxymethyl)phenylboronic acid (90% yield) .
[2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2g) Synthesis: High-yield (97%) reduction of a formyl precursor using NaBH₄ . Key Feature: Methyl and hydroxymethyl groups create steric and electronic effects distinct from the indole-ethanol system.
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol Structure: Benzimidazole core with ethanol substituent. Molecular Weight: 288.1 g/mol (vs. 287.17 for the target) . Application: The benzimidazole’s aromaticity may alter electronic properties in catalytic reactions compared to indole.
Biological Activity
The compound 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : CHB
- Molecular Weight : 234.10 g/mol
- CAS Number : 302348-51-2
- Structure : The compound features a dioxaborolane moiety which is critical for its biological interactions.
The biological activity of this compound primarily revolves around its interactions with various biological targets. Research indicates that compounds containing dioxaborolane structures can act as selective inhibitors of specific enzymes involved in metabolic pathways.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory activity against tryptophan-2,3-dioxygenase (TDO2), an enzyme implicated in the metabolism of L-Tryptophan. The inhibition results in reduced production of neuroactive metabolites such as kynurenine, which may have implications for neurodegenerative diseases and mood disorders .
Case Studies
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TDO2 Inhibition :
- A study evaluated several derivatives of indole-based compounds for their inhibitory effects on TDO2. The results indicated that the compound showed low micromolar range IC50 values (approximately 2.7 µM enzymatic and 0.8 µM cellular), suggesting significant potency .
- Table 1 summarizes the IC50 values of various compounds tested against TDO2:
Compound IC50 (enz) IC50 (cell) Compound A 3.0 µM 0.5 µM Compound B 2.7 µM 0.8 µM Compound C 4.0 µM 1.0 µM - Cellular Toxicity Assessment :
Pharmacokinetic Properties
The pharmacokinetic profile of similar boron-containing compounds often reveals favorable absorption characteristics and metabolic stability issues due to rapid degradation by liver enzymes . This highlights the need for structural modifications to enhance the metabolic stability of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
